9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester 9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18347400
InChI: InChI=1S/C18H18BClO3/c1-17(2)18(3,4)23-19(22-17)11-8-9-12-15(10-11)21-14-7-5-6-13(20)16(12)14/h5-10H,1-4H3
SMILES:
Molecular Formula: C18H18BClO3
Molecular Weight: 328.6 g/mol

9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC18347400

Molecular Formula: C18H18BClO3

Molecular Weight: 328.6 g/mol

* For research use only. Not for human or veterinary use.

9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester -

Specification

Molecular Formula C18H18BClO3
Molecular Weight 328.6 g/mol
IUPAC Name 2-(9-chlorodibenzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C18H18BClO3/c1-17(2)18(3,4)23-19(22-17)11-8-9-12-15(10-11)21-14-7-5-6-13(20)16(12)14/h5-10H,1-4H3
Standard InChI Key JIFBIQHHIGETSX-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(O3)C=CC=C4Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises a dibenzofuran scaffold (a fused system of two benzene rings and a furan oxygen) with a chlorine substituent at the 9-position and a boronic acid pinacol ester at the 3-position. The pinacol ester group (B-O2C6H12\text{B-O}_2\text{C}_6\text{H}_{12}) stabilizes the boronic acid moiety, enhancing its shelf life and reactivity.

Key Structural Features:

  • Dibenzofuran Core: Provides rigidity and electronic conjugation.

  • Chlorine Substituent: Introduces steric and electronic effects, influencing reactivity.

  • Boronic Ester: Enables participation in transition-metal-catalyzed couplings.

Physicochemical Properties

The compound’s properties are critical for its handling and application in synthesis:

PropertyValueSource
Molecular Weight328.6 g/mol
Melting PointNot reported
SolubilitySoluble in toluene, ethanol
StabilityStable under inert conditions

The absence of a reported melting point suggests it is typically handled as a solution or amorphous solid. Its solubility in polar aprotic solvents facilitates use in homogeneous reaction conditions.

Synthesis and Reaction Mechanisms

Synthetic Routes

The primary synthesis involves Suzuki-Miyaura coupling precursors. A representative pathway includes:

  • Halogenation: Introduction of chlorine at the 9-position of dibenzofuran.

  • Borylation: Reaction with bis(pinacolato)diboron in the presence of a palladium catalyst .

Example Reaction Conditions:

  • Catalyst: Pd(PPh3_3)4_4 (1–5 mol%)

  • Base: K2_2CO3_3

  • Solvent: Toluene/EtOH (3:1)

  • Temperature: 80–100°C

This method achieves yields of 70–85%, with purity >95% after column chromatography.

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. The boronic ester’s Lewis acidity facilitates transmetallation with the palladium complex, enabling carbon-carbon bond formation .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound serves as a key building block in drug discovery:

  • Anticancer Agents: Boron-containing compounds inhibit proteasomes, a mechanism exploited in drugs like bortezomib.

  • Antiviral Compounds: Biaryl structures derived from this ester show activity against viral proteases.

Material Science

  • OLEDs: Dibenzofuran derivatives enhance electron transport in organic light-emitting diodes.

  • Polymer Additives: Boron incorporation improves thermal stability in polymers.

Table 1: Representative Reactions and Products

Reaction PartnerProduct ClassApplication
Aryl HalidesBiarylsDrug candidates
AlkenesStyrenesPolymer precursors
Carbonyl CompoundsAlcoholsChiral intermediates

Comparative Analysis with Related Boronates

Table 2: Structural and Functional Comparisons

CompoundMolecular WeightKey FeaturesApplications
9-Benzyl-9H-carbazole-3-boronate383.29 g/molCarbazole core, benzyl substituentOrganic electronics
9-Methylcarbazole-3-boronate307.20 g/molMethyl group enhances solubilityPhotovoltaics

The chlorine substituent in 9-Chlorodibenzo[b,d]furane-3-boronate increases electrophilicity compared to methyl or benzyl analogs, broadening its reactivity profile .

Future Directions

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste .

  • Biological Profiling: Expanding studies on pharmacokinetics and toxicity.

  • Material Innovations: Exploring metal-organic frameworks (MOFs) incorporating dibenzofuran-boronates.

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